N'-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylurea
Overview
Description
N’-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a chlorophenyl group and a pyrazole moiety in its structure suggests potential biological activity and utility in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylurea typically involves the reaction of 4-chloroaniline with an appropriate pyrazole derivative under controlled conditions. The reaction may proceed through the formation of an intermediate isocyanate, which then reacts with a methylamine derivative to yield the final product. Common reagents used in this synthesis include phosgene or triphosgene for isocyanate formation and various catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations would be essential to ensure high yield and purity of the product. Safety measures would also be critical due to the potential hazards associated with the reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted urea derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilization in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylurea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways. The presence of the chlorophenyl and pyrazole groups suggests potential interactions with aromatic binding sites or hydrogen bonding interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
N’-(4-chlorophenyl)-N-methylurea: Lacks the pyrazole moiety, which may result in different biological activity.
N’-(4-bromophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylurea: Similar structure but with a bromine atom instead of chlorine, potentially affecting its reactivity and biological properties.
N’-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-methylurea: Variation in the pyrazole substitution, which may influence its chemical and biological behavior.
Uniqueness
N’-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylurea is unique due to the specific combination of the chlorophenyl and pyrazole groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[(1-ethylpyrazol-4-yl)methyl]-1-methylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-3-19-10-11(8-16-19)9-18(2)14(20)17-13-6-4-12(15)5-7-13/h4-8,10H,3,9H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKSZRYSWIVXHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(C)C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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